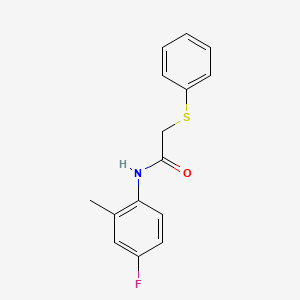
1-(4-bromophenoxy)-3-(2-propyl-1H-benzimidazol-1-yl)-2-propanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-bromophenoxy)-3-(2-propyl-1H-benzimidazol-1-yl)-2-propanol, also known as carvedilol, is a beta-blocker medication used to treat various cardiovascular conditions such as hypertension, heart failure, and angina. It was first synthesized in 1987 and was approved by the FDA in 1995.
作用機序
Carvedilol is a non-selective beta-blocker that works by blocking the beta-adrenergic receptors in the heart and blood vessels. This reduces the heart rate, decreases the force of contractions, and dilates the blood vessels, leading to a reduction in blood pressure. It also has antioxidant properties and can scavenge free radicals, which may contribute to its cardioprotective effects.
Biochemical and Physiological Effects
Carvedilol has several biochemical and physiological effects. It can reduce sympathetic nervous system activity, decrease plasma renin activity, and inhibit the activity of the angiotensin-converting enzyme. It can also decrease the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines. These effects may contribute to its therapeutic potential in cardiovascular diseases.
実験室実験の利点と制限
Carvedilol has several advantages for lab experiments. It is readily available, has a well-established synthesis method, and has been extensively studied for its pharmacological effects. However, it also has some limitations. Its non-selective beta-blocking activity may interfere with other physiological processes, and its antioxidant properties may make it difficult to isolate specific effects in experiments.
将来の方向性
There are several future directions for the study of 1-(4-bromophenoxy)-3-(2-propyl-1H-benzimidazol-1-yl)-2-propanol. One area of research is the potential use of this compound in treating other conditions such as glaucoma, liver fibrosis, and cancer. Another area of research is the development of more selective beta-blockers that target specific beta-adrenergic receptors. Finally, there is a need for further research into the mechanisms underlying the cardioprotective effects of this compound.
Conclusion
In conclusion, this compound is a beta-blocker medication used to treat various cardiovascular conditions. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Carvedilol has shown great potential as a therapeutic agent, and further research is needed to fully understand its pharmacological effects.
合成法
The synthesis of 1-(4-bromophenoxy)-3-(2-propyl-1H-benzimidazol-1-yl)-2-propanol involves several steps, starting with the reaction of 4-bromophenol with sodium hydride to form 4-bromophenoxide. This is then reacted with 2-propyl-1H-benzimidazole to form the intermediate product, 1-(4-bromophenoxy)-3-(2-propyl-1H-benzimidazol-1-yl)propan-2-ol. Finally, this intermediate is reacted with isopropylamine to form this compound.
科学的研究の応用
Carvedilol has been extensively studied for its therapeutic potential in cardiovascular diseases. Research has shown that it can improve left ventricular function, reduce mortality in patients with heart failure, and reduce the risk of myocardial infarction in patients with hypertension. It has also been studied for its potential use in treating other conditions such as glaucoma, liver fibrosis, and cancer.
特性
IUPAC Name |
1-(4-bromophenoxy)-3-(2-propylbenzimidazol-1-yl)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BrN2O2/c1-2-5-19-21-17-6-3-4-7-18(17)22(19)12-15(23)13-24-16-10-8-14(20)9-11-16/h3-4,6-11,15,23H,2,5,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSVWCLUOCFRAER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=CC=CC=C2N1CC(COC3=CC=C(C=C3)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2-fluorophenyl)-5-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5154745.png)

![(1-{[1-(2,4,5-trimethylbenzyl)-4-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)methanol trifluoroacetate (salt)](/img/structure/B5154757.png)
![5-{2-[(3-fluorobenzyl)oxy]benzylidene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5154768.png)
![N-[2-(2-chlorophenyl)ethyl]-5-oxo-1-phenyl-3-pyrrolidinecarboxamide](/img/structure/B5154770.png)
![2-({1-[(2-ethyl-4-methyl-1H-imidazol-5-yl)methyl]-4-piperidinyl}oxy)-4-methoxy-N-(2-methoxyethyl)benzamide](/img/structure/B5154781.png)
![3-chloro-N-(2-methoxyethyl)-4-{[1-(3-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5154783.png)
![3-bromo-5-(2-thienyl)-N-[4-(trifluoromethoxy)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5154799.png)
![5-[(butylamino)methylene]-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5154815.png)
![(4aS*,8aR*)-2-[(2-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}-1,3-oxazol-4-yl)carbonyl]decahydroisoquinoline](/img/structure/B5154816.png)
![1-(2-ethyl-5-pyrimidinyl)-N-{[2-(2-fluorophenoxy)-3-pyridinyl]methyl}methanamine](/img/structure/B5154823.png)

![3-(2-propyn-1-yl)-5-{[2-(2-propyn-1-yloxy)-1-naphthyl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B5154833.png)
